molecular formula C6H10O B6242365 2-methylpenta-3,4-dien-1-ol CAS No. 26674-94-2

2-methylpenta-3,4-dien-1-ol

Cat. No.: B6242365
CAS No.: 26674-94-2
M. Wt: 98.1
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Description

2-Methylpenta-3,4-dien-1-ol is an organic compound with the molecular formula C6H10O. It is a member of the class of compounds known as allenes, which are characterized by having two adjacent carbon-carbon double bonds. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpenta-3,4-dien-1-ol can be synthesized through various methods. One common approach involves the reaction of 3-methylpenta-3,4-dien-1-ol with 2-bromo-4-methylphenol and triphenylphosphine in tetrahydrofuran (THF) in the presence of diisopropyl azodicarboxylate . This reaction proceeds under mild conditions and yields the desired product efficiently.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Methylpenta-3,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methylpenta-3,4-dien-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylpenta-3,4-dien-1-ol involves its reactivity as an allene. The compound can participate in cycloaddition reactions, forming cyclic structures that are valuable in synthetic chemistry . Its molecular targets and pathways include interactions with enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: Another allene with two double bonds, but with a different arrangement.

    2,3-Pentadiene: Similar structure but lacks the methyl group at the second carbon.

    1,2-Butadiene: A simpler allene with only four carbon atoms.

Uniqueness

2-Methylpenta-3,4-dien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct reactivity and properties compared to other allenes .

Properties

CAS No.

26674-94-2

Molecular Formula

C6H10O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

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